molecular formula C22H21N3O B2841443 1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847395-74-8

1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2841443
CAS No.: 847395-74-8
M. Wt: 343.43
InChI Key: YFTRNWVXUVKZMC-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
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Biological Activity

The compound 1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized by the following key features:

  • Core Structure : Pyrrolidinone ring fused with a benzodiazole moiety.
  • Substituents : A 2,3-dimethylphenyl group and a prop-2-yn-1-yl substituent.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds in the benzodiazole class. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

Enzymatic assays have demonstrated that certain derivatives can inhibit specific enzymes linked to cancer progression and other diseases. For example, inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with potential therapeutic effects against drug-induced phospholipidosis . This suggests that the compound may interact with similar pathways.

Study 1: Synthesis and Evaluation

A recent study synthesized various 1,2-disubstituted benzimidazoles and evaluated their cytotoxicity. Although not directly testing our compound, it provides insight into structure-activity relationships that could be extrapolated to predict the activity of our target compound .

CompoundStructureIC50 (μM)Activity
Compound ABenzimidazole derivative0.18Anticancer
Compound BRelated pyrrolidinone0.25Anticancer

Study 2: Mechanistic Insights

Another investigation focused on the inhibition of PLA2G15 by cationic amphiphilic drugs. The results indicated that compounds inhibiting this enzyme could lead to phospholipidosis, a condition relevant for understanding potential side effects of drugs targeting similar pathways .

Pharmacological Profile

The pharmacological profile of related compounds suggests several potential therapeutic applications:

  • Antitumor Agents : Due to their ability to induce apoptosis in malignant cells.
  • Anti-inflammatory Drugs : By modulating enzyme activity linked to inflammatory pathways.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-4-12-24-20-10-6-5-9-18(20)23-22(24)17-13-21(26)25(14-17)19-11-7-8-15(2)16(19)3/h1,5-11,17H,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTRNWVXUVKZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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